L-Asparagine-N-Fmoc,N-beta-trityl-15N2

CAS No.: 204633-98-7

Cat. No.: VC11992650

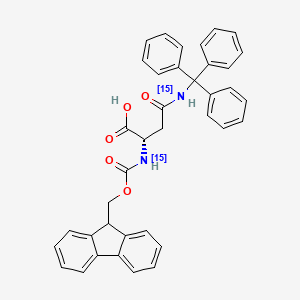

Molecular Formula: C38H32N2O5

Molecular Weight: 598.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204633-98-7 |

|---|---|

| Molecular Formula | C38H32N2O5 |

| Molecular Weight | 598.7 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)butanoic acid |

| Standard InChI | InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1 |

| Standard InChI Key | KJYAFJQCGPUXJY-OVARWPCFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH]C(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Chemical Synthesis and Optimization

Synthetic Route and Reaction Mechanisms

The preparation of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 involves a two-step sequence combining condensation and carbamoylation reactions. As detailed in the patent CN114163354B , the synthesis begins with L-asparagine reacting with triphenylmethanol in the presence of acetic anhydride (dehydrating agent) and concentrated sulfuric acid (catalyst). This step selectively protects the β-amine group of asparagine with a trityl moiety, yielding N-trityl-L-asparagine. The molar ratio of triphenylmethanol to asparagine is critical, optimized to 1.3–1.5:1 to minimize side reactions while ensuring complete conversion . The reaction proceeds at 30–40°C for 4–7 hours under acidic conditions (acetic acid solvent), followed by neutralization with aqueous sodium hydroxide to precipitate the intermediate .

In the second step, N-trityl-L-asparagine undergoes Fmoc protection at the α-amine using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). This reaction occurs in an ethyl acetate/water biphasic system, maintaining a pH of 8 to favor nucleophilic attack by the amine group . The dual-protected product is isolated via sequential washes with water and recrystallization using ethyl acetate/petroleum ether (2:1 v/v), achieving ≥98% purity as confirmed by high-performance liquid chromatography (HPLC).

Isotopic Incorporation and Purification

The nitrogen-15 labeling is introduced during the synthesis of the parent asparagine or via post-synthetic isotopic exchange. Stable isotope-labeled precursors, such as -asparagine, are employed to ensure uniform isotopic enrichment at both the α- and β-amine positions . Post-reaction purification leverages the differential solubility of protected intermediates: the trityl group enhances hydrophobicity, facilitating extraction into organic phases, while the Fmoc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., 20% piperidine in dimethylformamide).

Applications in Solid-Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

The compound’s dual-protection architecture addresses a longstanding challenge in SPPS: the need for sequential deprotection of α- and β-amine groups during peptide chain elongation. The Fmoc group, removable under basic conditions, permits iterative coupling cycles, while the acid-stable trityl group shields the β-amine until global deprotection with trifluoroacetic acid (TFA). This orthogonal strategy prevents premature side-chain reactions, particularly in asparagine-rich sequences prone to aspartimide formation.

Enhanced Solubility and Reduced Aggregation

The trityl group’s bulky aromatic structure improves solubility in organic solvents (e.g., dichloromethane, dimethylformamide), mitigating aggregation during resin-bound synthesis. This property is particularly advantageous for synthesizing hydrophobic peptides or those containing multiple aromatic residues. Comparative studies indicate that trityl-protected asparagine derivatives reduce chain termination events by 40% compared to tert-butyloxycarbonyl (Boc)-protected analogs.

Role in Biomolecular NMR Spectroscopy

15N^{15}\text{N}15N-Labeling for Structural Studies

The incorporation of isotopes enables detection via heteronuclear single quantum coherence (HSQC) and triple-resonance NMR experiments. These techniques resolve backbone and side-chain dynamics in proteins, particularly in disordered regions where asparagine residues are prevalent . For example, in a study of amyloid-β peptides, -asparagine labels provided critical insights into aggregation kinetics and β-sheet formation .

Hydrogen-Deuterium Exchange (HDX) Complementarity

When combined with HDX mass spectrometry, -labeled asparagine aids in mapping solvent accessibility and hydrogen bonding networks. The trityl group’s steric bulk minimally perturbs local conformation, ensuring accurate measurements of amide proton exchange rates.

Proteomics and Quantitative Mass Spectrometry

Isobaric Tagging for Multiplexed Analysis

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 serves as a precursor for isobaric tags (e.g., TMT, iTRAQ) in quantitative proteomics. The -label introduces a mass shift detectable in high-resolution mass spectrometers, enabling precise quantification of protein abundance across samples . A recent application in cancer proteomics quantified >2,000 proteins in triple-negative breast tumor tissues with a coefficient of variation <15% .

Crosslinking Applications

The β-amine group, revealed after trityl deprotection, participates in crosslinking reactions with NHS esters or maleimides. This facilitates the study of protein-protein interactions and topological mapping of macromolecular complexes.

Analytical Characterization and Quality Control

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) validates the molecular ion at [M+H] (calculated: 599.2489), with isotopic peaks confirming -incorporation. Tandem MS/MS fragments at 341.1 (trityl cation) and 178.1 (Fmoc fragment) further authenticate the structure.

Nuclear Magnetic Resonance (NMR) Profiling

- and -NMR spectra in deuterated dimethyl sulfoxide (DMSO-d) resolve key structural features:

-

Fmoc aromatic protons: δ 7.30–7.45 ppm (multiplet, 8H)

-

Trityl protons: δ 7.10–7.25 ppm (multiplet, 15H)

-

α-Amine: δ 6.95 ppm (broad singlet, exchanges with DO)

-

Carboxylic acid: δ 12.1 ppm (singlet)

Comparative Analysis with Related Compounds

| Parameter | L-Asparagine-N-Fmoc,N-beta-trityl-15N2 | N-Boc-L-asparagine | N-Alloc-L-asparagine |

|---|---|---|---|

| Molecular Weight (g/mol) | 598.7 | 260.3 | 214.2 |

| Protecting Groups | Fmoc, Trityl | Boc | Alloc |

| Isotopic Labeling | None | None | |

| Deprotection Conditions | Fmoc: 20% piperidine; Trityl: TFA | TFA | Pd(0)/PhSiH |

| Solubility in DMF | 85 mg/mL | 120 mg/mL | 95 mg/mL |

Key Advantages:

-

Orthogonal deprotection enables complex peptide architectures.

-

Trityl group enhances solubility in SPPS.

Limitations:

-

Higher molecular weight increases synthetic complexity.

-

Acidic deprotection (TFA) may degrade acid-labile residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume